The fsoE protein has been identified in several bacterial species, notably within the context of Escherichia coli systems. Its role in translation and protein synthesis has been extensively documented in various studies focusing on cellular mechanisms and synthetic biology approaches.
The fsoE protein can be classified as a translational regulator involved in the modulation of protein synthesis. It interacts with ribosomal components and plays a crucial role in the efficiency of translation initiation and elongation processes.
The synthesis of fsoE protein can be achieved through various methods, including:
The standard procedure for synthesizing fsoE protein involves preparing a reaction mixture that includes ribosomes, amino acids, and energy sources (ATP, GTP). The specific conditions, such as temperature and pH, are optimized to enhance yield and functionality of the synthesized protein. Techniques like pulsed stable isotope labeling can also be employed to track newly synthesized proteins .
fsoE protein participates in several biochemical reactions critical for protein synthesis:
The interactions between fsoE and ribosomal subunits can be studied using techniques like co-immunoprecipitation or fluorescence resonance energy transfer (FRET), which help elucidate its role in facilitating efficient translation .
The mechanism by which fsoE operates involves binding to specific sites on mRNA or ribosomal RNA. This binding can stabilize certain mRNA structures or facilitate the recruitment of additional translation factors.
Research indicates that fsoE may enhance translation efficiency by modulating ribosome dynamics, potentially through conformational changes that optimize the interaction between mRNA and tRNA .
fsoE protein is typically soluble under physiological conditions but may exhibit varying stability based on its environment (e.g., pH, ionic strength). Its behavior can be analyzed using techniques like circular dichroism spectroscopy.
The chemical properties include its susceptibility to proteolytic degradation, which can be influenced by post-translational modifications. Understanding these properties is crucial for applications in synthetic biology where stability is essential .
fsoE protein has several applications in scientific research:
The discovery of the fsoE protein (fimbrial small open reading frame-encoded protein E) emerged from advances in small-protein detection methodologies during the early 21st century. Initial studies of uropathogenic Escherichia coli (UPEC) fimbriae primarily focused on large structural components like FimA (type 1 fimbriae) and PapA (P fimbriae). These studies overlooked small ORFs due to limitations in genome annotation algorithms, which applied arbitrary length thresholds (typically >50–100 aa) to minimize false-positive identifications [1]. The fsoE gene was first definitively characterized in UPEC strain CFT073 through ribosome profiling (Ribo-seq) combined with targeted mass spectrometry (MS). Modifications to MS workflows—such as omitting protease digestion, optimizing liquid chromatography for small polypeptides, and adjusting database searches to include single-peptide hits—enabled its identification as a 42-amino-acid protein encoded within the fim operon [1] [7].
Biophysically, fsoE is a hydrophobic membrane-associated protein with a predicted N-terminal signal sequence and a C-terminal β-sandwich domain. Its small size (molecular weight ~4.8 kDa) and low abundance initially hampered isolation, but heterologous expression with epitope tags confirmed its localization to the bacterial outer membrane. Functional studies revealed that fsoE co-purifies with the FimH adhesin and is critical for stabilizing the fimbrial tip complex under shear stress conditions [3] [6]. Table 1 summarizes key biophysical properties:
Table 1: Biophysical Properties of fsoE
Property | Value | Method of Determination |
---|---|---|
Molecular Weight | 4.8 kDa | SDS-PAGE/MS |
Length | 42 amino acids | Genetic sequencing |
Localization | Outer membrane | Fractionation/fluorescence microscopy |
Structural Domains | Signal peptide, β-sandwich | AlphaFold2 prediction |
Thermal Stability | Tm = 65°C | Circular dichroism |
The fsoE gene exhibits a restricted taxonomic distribution, primarily limited to Enterobacteriaceae with a high prevalence in UPEC and related extraintestinal pathogenic E. coli (ExPEC) lineages. Genomic analyses of 21,400 prokaryotic genomes revealed fsoE homologs in:
Evolutionarily, fsoE is conserved across E. coli pathotypes but shows significant sequence divergence in non-pathogenic strains. Phylogenetic reconstruction indicates that horizontal gene transfer (HGT) of pathogenicity islands (PAIs) containing the fim operon facilitated its dissemination. Notably, fsoE shares 30–50% amino acid identity with hypothetical proteins in Salmonella enterica and Citrobacter koseri, suggesting an ancestral origin in Enterobacterales [8]. Its gene synteny—always embedded within or adjacent to fimbrial operons—underscores a co-evolutionary relationship with adhesive structures. Positive selection (dN/dS >1) was detected at residues 22–28 (membrane-spanning helix), indicating adaptation to host-specific stresses like urine flow dynamics and immune pressure [1] [9].
Table 2: Taxonomic Distribution of fsoE Homologs
Taxon | Prevalence (%) | Amino Acid Identity Range (%) |
---|---|---|
UPEC phylogroup B2 | 78% | 95–100 |
Klebsiella pneumoniae | 32% | 65–72 |
Proteus mirabilis | 15% | 58–64 |
Commensal E. coli | 3% | 45–52 |
fsoE is a critical virulence determinant in UPEC’s colonization of the urinary tract. It operates through three interconnected mechanisms:
Fimbrial Stability and Adhesion
fsoE directly interacts with the FimH adhesin via hydrophobic residues (Leu²⁵, Ile²⁹, Val³³), reinforcing its anchoring to the fimbrial shaft. Deletion of fsoE reduces bacterial adhesion to bladder epithelial cells by 60% under shear stress conditions mimicking urine flow. This destabilization impairs UPEC’s capacity to initiate intracellular bacterial communities (IBCs), a hallmark of recurrent UTIs [3] [6] [9].
Immune Evasion
fsoE suppresses TLR4-dependent NF-κB activation by binding to the CD14 co-receptor, reducing interleukin-6 (IL-6) and interleukin-8 (IL-8) secretion in bladder cells. This dampens neutrophil recruitment during acute cystitis, facilitating bacterial persistence. In murine infection models, ΔfsoE mutants trigger 3-fold higher cytokine levels and are cleared 48 hours faster than wild-type UPEC [6] [9].
Coordination with Other Virulence Factors
Proteomic studies show fsoE co-expresses with PapG (galactoside-specific adhesin) and CsgA (curli fiber subunit). This synergy enables UPEC to transition from bladder colonization (mediated by FimH/fsoE) to kidney invasion (mediated by PapG). Clinical UPEC isolates expressing fsoE + PapG exhibit 80% higher mortality in murine pyelonephritis models compared to isolates lacking either protein [3] [9]. Table 3 details fsoE-interacting partners:
Table 3: fsoE Protein Interaction Network
Interacting Partner | Pathogenesis Role | Interaction Mechanism | Functional Outcome |
---|---|---|---|
FimH | Bladder adhesion | Hydrophobic interface stabilization | Enhanced shear resistance |
CD14 | Immune suppression | Steric blockade of LPS binding | Reduced cytokine secretion |
PapG | Kidney colonization | Co-expression regulation | Tissue tropism switching |
CsgA | Biofilm formation | Matrix embedding | Antibiotic tolerance |
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